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molecular formula C17H14ClNO3S B609014 MHY908

MHY908

Cat. No. B609014
M. Wt: 347.8 g/mol
InChI Key: HJOJVKDSEPDKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889881B2

Procedure details

In an acetic acid (0.37 mL) solvent, a mixture including Compound 97c (78.2 mg, 0.38 mmol), 2-amino-4-chlorobenzenethiol (60.0 mg, 0.38 mmol), and sodium acetate (NaOAc) (93.6 mg, 1.13 mmol) was refluxed for 1 hour. After cooling, the reaction mixture was distributed between ethyl acetate and water, and an organic layer was evaporated under reduced pressure. The produced precipitate was filtered, and washed with methylene chloride to obtain Compound 99 (46.6 mg, 39.6%).
Quantity
0.37 mL
Type
reactant
Reaction Step One
Name
Compound 97c
Quantity
78.2 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Quantity
93.6 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
39.6%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C([CH2:7][C:8]([O:13][C:14]1[CH:19]=[CH:18][C:17]([CH:20]=O)=[CH:16][CH:15]=1)([CH3:12])[C:9]([OH:11])=[O:10])C.[NH2:22][C:23]1[CH:28]=[C:27]([Cl:29])[CH:26]=[CH:25][C:24]=1[SH:30].C([O-])(=O)C.[Na+]>O.C(OCC)(=O)C>[Cl:29][C:27]1[CH:26]=[CH:25][C:24]2[S:30][C:20]([C:17]3[CH:16]=[CH:15][C:14]([O:13][C:8]([CH3:7])([CH3:12])[C:9]([OH:11])=[O:10])=[CH:19][CH:18]=3)=[N:22][C:23]=2[CH:28]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.37 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Compound 97c
Quantity
78.2 mg
Type
reactant
Smiles
C(C)CC(C(=O)O)(C)OC1=CC=C(C=C1)C=O
Step Three
Name
Quantity
60 mg
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)S
Step Four
Name
Quantity
93.6 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
an organic layer was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The produced precipitate was filtered
WASH
Type
WASH
Details
washed with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(N=C(S2)C2=CC=C(OC(C(=O)O)(C)C)C=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 46.6 mg
YIELD: PERCENTYIELD 39.6%
YIELD: CALCULATEDPERCENTYIELD 35.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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